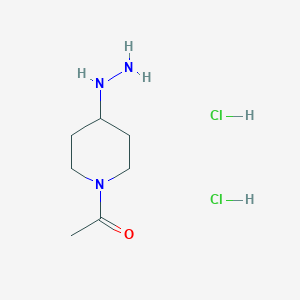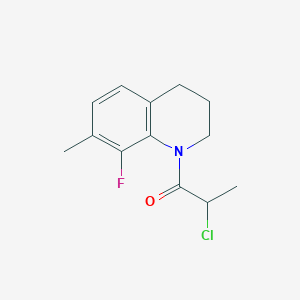
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one, also known as CTK8F7, is a chemical compound that is used in scientific research. It is a quinoline derivative that has been synthesized for its potential applications in various fields, including medicinal chemistry and drug discovery.
作用機序
The mechanism of action of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell signaling pathways. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects in vitro. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, it has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one in lab experiments is its relative ease of synthesis, which makes it readily available for research purposes. In addition, it has been shown to have potent anti-tumor activity in vitro, which makes it a promising candidate for further investigation as a potential anticancer drug. However, one limitation of using 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one in lab experiments is its lack of in vivo data, which makes it difficult to assess its potential efficacy and toxicity in animal models.
将来の方向性
There are several future directions for the research on 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one. One direction is to investigate its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Another direction is to investigate its mechanism of action in more detail, in order to identify its molecular targets and pathways. In addition, further studies are needed to assess its potential efficacy and toxicity in animal models, in order to determine its potential as a therapeutic agent.
合成法
The synthesis of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one involves the reaction of 8-fluoro-7-methyl-3,4-dihydroquinoline-1(2H)-one with 2-chloro-1-propanone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one as a white solid with a melting point of 102-104°C.
科学的研究の応用
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been used in scientific research for its potential applications in various fields, including medicinal chemistry and drug discovery. It has been shown to have anti-tumor activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides that are associated with the disease.
特性
IUPAC Name |
2-chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c1-8-5-6-10-4-3-7-16(12(10)11(8)15)13(17)9(2)14/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYQAQFPTHVNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2C(=O)C(C)Cl)C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(8-fluoro-7-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

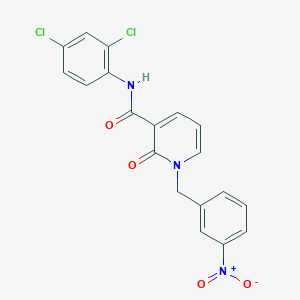

![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
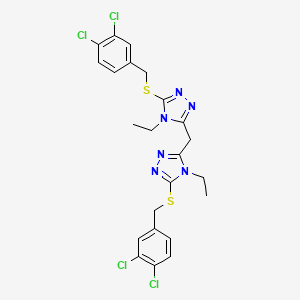
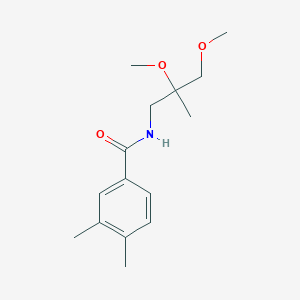
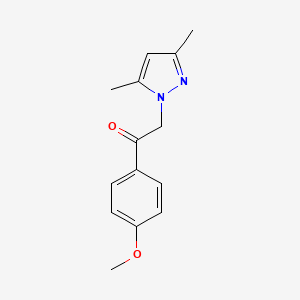
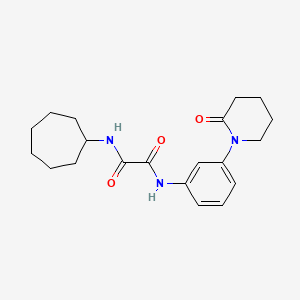
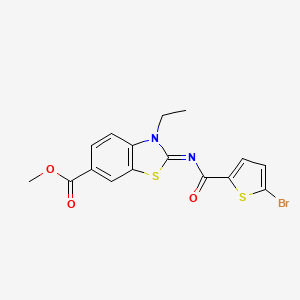
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2739934.png)
![N-[Cyano-[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2739937.png)
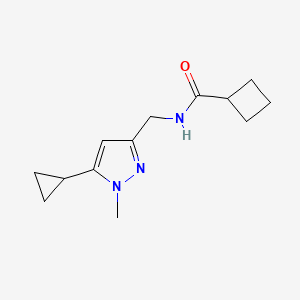
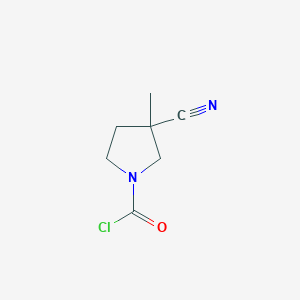
![7-Fluoro-2-methyl-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2739941.png)
